N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate

Description

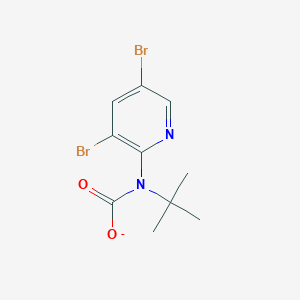

N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is a halogenated pyridine derivative featuring a carbamate functional group substituted with a tert-butyl moiety. The compound’s structure includes a pyridine ring with bromine atoms at the 3- and 5-positions, contributing to its electron-deficient aromatic system. This structural motif is critical in medicinal chemistry and materials science, where such compounds often serve as intermediates in synthesizing bioactive molecules or ligands for metal coordination .

Crystallographic studies using programs like SHELXL and ORTEP-3 have enabled precise determination of its molecular geometry, including bond lengths and angles, which are vital for understanding its interaction with biological targets or catalysts .

Properties

IUPAC Name |

N-tert-butyl-N-(3,5-dibromopyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2N2O2/c1-10(2,3)14(9(15)16)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,15,16)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFUFFIYAKDXDS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=C(C=C(C=N1)Br)Br)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate typically involves the following steps:

Bromination of Pyridine: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce bromine atoms at the 3 and 5 positions.

Formation of Carbamate: The brominated pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atoms in N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or dioxane.

Major Products:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.

Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It is also explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other high-value products .

Mechanism of Action

The mechanism of action of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate with four related compounds:

Key Findings:

Reactivity and Stability

- Base-Mediated Reactions : highlights that substituents significantly influence reactivity. For example, N-tert-butyl-N-(4-chlorophenyl)trimethylenediamine (2e) undergoes rearrangement under basic conditions, while the unreacted compound (2d) suggests steric or electronic hindrance . By analogy, the 3,5-dibromo substituents in the target compound may further retard reactivity due to increased steric bulk and electron withdrawal.

- Thermal Stability : The tert-butyl group enhances thermal stability across all analogs, but bromine’s higher atomic mass may reduce melting points compared to chlorine-substituted derivatives.

Crystallographic Insights

Crystallographic data refined via SHELXL and visualized with ORTEP-3 reveal distinct packing patterns:

- The tert-butyl group creates voids in the crystal lattice, impacting solubility and dissolution rates—critical for pharmaceutical formulation .

Research Implications

The structural and reactivity differences highlighted above guide applications:

- Drug Design : The 3,5-dibromo compound’s electron-deficient ring suits kinase inhibitor scaffolds, where halogen bonding enhances target affinity.

- Materials Science : Halogen interactions enable engineered cocrystals with tunable optoelectronic properties.

Biological Activity

N-Tert-butyl-N-(3,5-dibromopyridin-2-YL)carbamate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two bromine atoms at the 3 and 5 positions, along with a tert-butyl group and a carbamate functional group. The molecular formula is C_{10}H_{11Br_2N_2O_2 with a molecular weight of approximately 352.02 g/mol. The presence of the dibromopyridine moiety indicates potential reactivity and interactions with biological targets, making it a candidate for pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific biological pathways:

- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer progression. For instance, studies on related dibromopyridine derivatives indicate their potential as inhibitors of calmodulin-dependent kinases (CaMKs), which play critical roles in cellular signaling pathways related to cancer and metabolic disorders .

- Antimicrobial Properties : The structural features of dibromopyridine derivatives suggest possible antimicrobial activity. Compounds with similar structures have been investigated for their ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Given the structural similarities with known GPCR ligands, this compound may exhibit binding affinity to various GPCRs, influencing physiological processes such as neurotransmission and hormonal regulation.

Table 1: Summary of Biological Activities

Case Study: Inhibition of CaMKs

In a study focusing on the development of selective inhibitors for calmodulin-dependent kinases, compounds structurally related to this compound demonstrated significant inhibition profiles. These compounds were tested in vitro and showed promising results in reducing kinase activity associated with cancer cell proliferation. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating their potential for further development as therapeutic agents against cancers characterized by aberrant kinase signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.